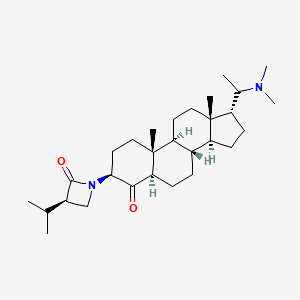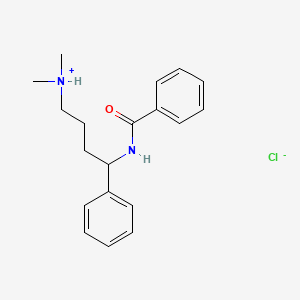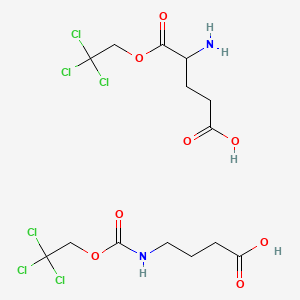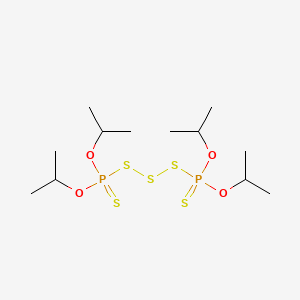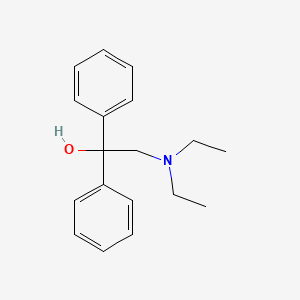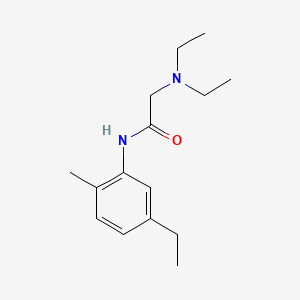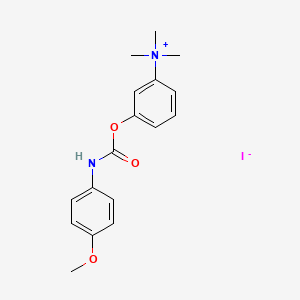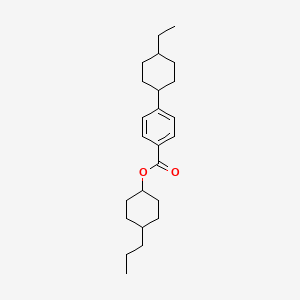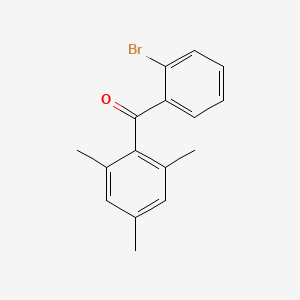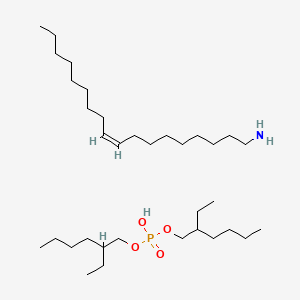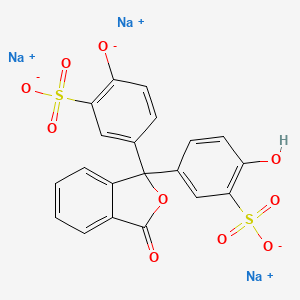
Benzenesulfonic acid, 3,3'-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety and an isobenzofuranyl group. Its trisodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) typically involves multiple steps. The initial step often includes the formation of the benzenesulfonic acid derivative, followed by the introduction of the isobenzofuranyl group through a series of condensation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and surfactants.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents.
Isobenzofuranyl derivatives: Compounds with similar isobenzofuranyl structures but different functional groups.
Uniqueness
The uniqueness of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) lies in its combined structure, which imparts specific chemical properties and biological activities not found in other similar compounds. Its trisodium salt form also enhances its solubility and usability in various applications.
Propiedades
Número CAS |
62609-87-4 |
|---|---|
Fórmula molecular |
C20H11Na3O10S2 |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
trisodium;2-hydroxy-5-[1-(4-oxido-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14O10S2.3Na/c21-15-7-5-11(9-17(15)31(24,25)26)20(14-4-2-1-3-13(14)19(23)30-20)12-6-8-16(22)18(10-12)32(27,28)29;;;/h1-10,21-22H,(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
Clave InChI |
BLWPFMRCWCZECF-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)S(=O)(=O)[O-])C4=CC(=C(C=C4)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


